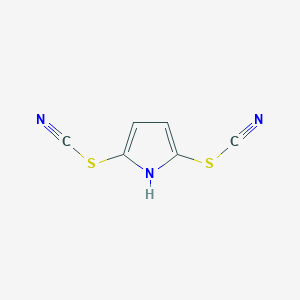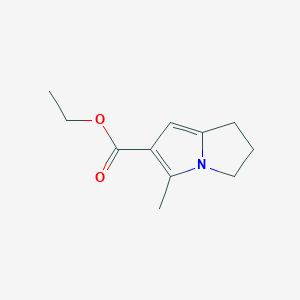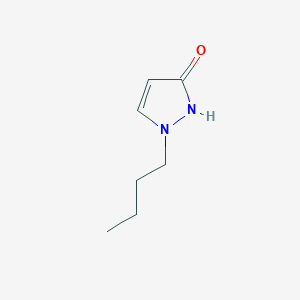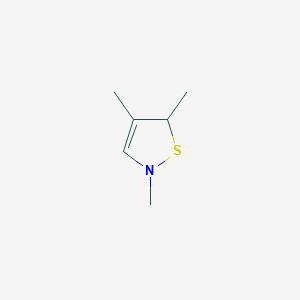
6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one
Overview
Description
6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one, also known as EDP, is a purine derivative that has been widely studied for its potential therapeutic applications. EDP is a white crystalline solid with a molecular formula of C10H12N4O2 and a molecular weight of 224.23 g/mol.
Mechanism of Action
The exact mechanism of action of 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one is not fully understood. However, studies have suggested that 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one exerts its pharmacological effects through the modulation of various signaling pathways. 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one has been reported to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one has been reported to exhibit various biochemical and physiological effects. 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one has also been reported to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one has been shown to induce apoptosis in cancer cells and protect against oxidative stress-induced neuronal damage.
Advantages and Limitations for Lab Experiments
One of the advantages of 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one is its low toxicity, which makes it a potential candidate for therapeutic applications. However, the solubility of 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one in water is low, which can make it difficult to use in certain experiments. In addition, the stability of 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one under certain conditions such as high temperature and pH can be a limitation for its use in some experiments.
Future Directions
There are several future directions for the study of 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one. One potential direction is to investigate the potential of 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another direction is to explore the mechanism of action of 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one and its potential targets. In addition, the development of novel synthesis methods for 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one and its derivatives can also be a future direction for research.
Scientific Research Applications
6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. In cancer research, 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one has been shown to inhibit the growth of various cancer cell lines including breast, lung, and colon cancer cells. In neurodegenerative disease research, 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one has been reported to protect against oxidative stress-induced neuronal damage.
properties
IUPAC Name |
6-ethoxy-3,7-dimethylpurin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-4-15-8-6-7(10-5-12(6)2)13(3)9(14)11-8/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRABOGOSGSKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=O)N(C2=C1N(C=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70547619 | |
| Record name | 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one | |
CAS RN |
18904-04-6 | |
| Record name | 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6h)-one](/img/structure/B3348777.png)



![2-Amino-5,6,7,8-tetrahydro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B3348813.png)


![5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)-](/img/structure/B3348839.png)
